Di-2-Pyridyl Thionocarbonate

Isothiocyanate synthesis Thiocarbonyl transfer Safety substitution

Di-2-pyridyl thionocarbonate (DPT) eliminates the acute inhalation hazard of thiophosgene while enabling room-temperature isothiocyanate preparation, carboxamide/peptide coupling, and dehydrosulfurization of thioureas to carbodiimides without heavy-metal waste. • Thiocarbonyl transfer to primary amines proceeds at RT with triethylamine in aprotic solvents-no specialized ventilation required. • Dehydrosulfurization with catalytic DMAP converts N,N′-disubstituted thioureas to carbodiimides, eliminating HgO waste. • ≥98% assay purity ensures stoichiometric control for solid-phase synthesis and dendrimer functionalization.

Molecular Formula C11H8N2O2S
Molecular Weight 232.26 g/mol
CAS No. 96989-50-3
Cat. No. B1361461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-2-Pyridyl Thionocarbonate
CAS96989-50-3
Molecular FormulaC11H8N2O2S
Molecular Weight232.26 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)OC(=S)OC2=CC=CC=N2
InChIInChI=1S/C11H8N2O2S/c16-11(14-9-5-1-3-7-12-9)15-10-6-2-4-8-13-10/h1-8H
InChIKeyIKYOVSVBLHGFMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di-2-Pyridyl Thionocarbonate (DPT): A Versatile Thiocarbonyl Transfer and Dehydration Reagent for Pharmaceutical and Agrochemical Synthesis


Di-2-pyridyl thionocarbonate (DPT; CAS 96989-50-3), a heterocyclic thionocarbonate derivative with the molecular formula C11H8N2O2S, is a stable crystalline reagent widely employed in organic synthesis for the introduction of the thiocarbonyl (C=S) functionality and for dehydration condensations [1]. The compound features two 2-pyridyloxy leaving groups attached to a central thiocarbonyl carbon, conferring electrophilic reactivity that enables three principal synthetic applications: (i) thiocarbonyl transfer to amines for isothiocyanate preparation, (ii) dehydration coupling between carboxylic acids and amines for carboxamide and peptide synthesis, and (iii) dehydrosulfurization of thioamides and thioureas to nitriles and carbodiimides [2]. Commercially available at purities ranging from 98% to ≥99.5% (by titration), DPT is stored refrigerated (0–10°C or −20°C) under inert gas due to moisture sensitivity .

Why Generic Substitution Fails: The Critical Reactivity and Safety Profile of Di-2-Pyridyl Thionocarbonate


Despite the availability of multiple thiocarbonyl transfer reagents (e.g., thiophosgene, thiocarbonyl diimidazole) and dehydration agents (e.g., carbodiimides, phosphonium salts), Di-2-pyridyl thionocarbonate (DPT) occupies a unique position in the synthetic chemist's arsenal because no single alternative simultaneously delivers its specific combination of (i) reduced acute toxicity relative to thiophosgene, (ii) operational simplicity at room temperature without cryogenic or strictly anhydrous requirements, and (iii) broad functional group compatibility across amines, carboxylic acids, thioamides, and thioureas [1]. Direct interchange with the oxygen analog Di-2-pyridyl carbonate (DPC) alters reaction kinetics and mechanistic pathway due to the fundamental C=O versus C=S electrophilicity difference, while substitution with cheaper thiocarbonyl diimidazole introduces moisture-sensitivity issues and different leaving-group profiles that affect purification outcomes [2]. The quantitative evidence below establishes exactly where DPT provides verifiable differentiation that impacts scientific selection and procurement decisions.

Quantitative Differentiation of Di-2-Pyridyl Thionocarbonate: Head-to-Head Comparisons and Benchmark Data


DPT vs. Thiophosgene: Eliminating Acute Inhalation Toxicity While Maintaining High Isothiocyanate Yields

Di-2-pyridyl thionocarbonate (DPT) serves as a direct replacement for thiophosgene in the preparation of isothiocyanates from primary amines. While thiophosgene is a highly toxic gas (LC50 inhalation, rat: ~25 ppm/4h) requiring specialized handling and ventilation, DPT is a solid reagent that reacts with amines at room temperature to afford isothiocyanates in comparable or superior yields without the acute inhalation hazard [1]. In a representative dendrimer synthesis, DPT treatment of an amine-terminated PAMAM intermediate with Et3N afforded the corresponding isothiocyanate intermediate, which was subsequently reacted to yield a symmetrical dendrimer in 68% overall yield [2]. Multiple independent studies confirm DPT as an ecologically preferred alternative to thiophosgene for preparing key isothiocyanate intermediates in heterocyclic synthesis [3].

Isothiocyanate synthesis Thiocarbonyl transfer Safety substitution

DPT vs. Di-2-pyridyl Carbonate (DPC): Kinetic Differentiation in Carboxamide and Peptide Coupling

A direct comparative study of Di-2-pyridyl thionocarbonate (DPT/DPTC) and Di-2-pyridyl carbonate (DPC) in dehydration condensation between free carboxylic acids and amines revealed that DPC promotes faster formation of the key 2-pyridyl ester intermediate than DPTC [1]. Consequently, DPC is more efficient for carboxamide and peptide synthesis under catalytic DMAP conditions. However, this kinetic differentiation establishes a clear selection criterion: DPC is preferred when reaction rate and maximal conversion in carboxamide/peptide coupling are paramount, whereas DPTC is preferentially selected when the thiocarbonyl transfer function (isothiocyanate or thioamide formation) is required, or when the C=S electrophilicity profile offers synthetic advantage in orthogonal transformations. The study explicitly states: 'The formation of 2-pyridyl esters, key intermediates of the reaction, from carboxylic acids by using DPC proceeded faster than by using DPTC; therefore, the former carbonate is more efficiently employed in the above condensation reactions' [1].

Carboxamide synthesis Peptide coupling Dehydration condensation

DPT vs. Thiocarbonyl Diimidazole (TCDI): Solid-State Handling and Room-Temperature Reactivity

Thiocarbonyl diimidazole (TCDI) and Di-2-pyridyl thionocarbonate (DPT) are both employed as thiocarbonyl transfer reagents for isothiocyanate synthesis. A systematic SAR study notes that 'various thiocarbonyl transfer reagents have been developed in the last decades to overcome these drawbacks, such as thiocarbonyl-diimidazole or di-2-pyridyl thionocarbonate' [1], acknowledging both as viable alternatives to thiophosgene. However, DPT is a crystalline solid (mp 96–99°C, commercially 100–104°C) that can be weighed and handled under ambient atmosphere with standard precautions, whereas TCDI is more moisture-sensitive and typically requires strictly anhydrous conditions. Additionally, the 2-pyridyloxy leaving group in DPT produces the neutral 2-hydroxypyridine byproduct, which is generally easier to remove during aqueous workup compared to imidazole from TCDI [2]. DPT reacts with amines at room temperature to afford isothiocyanates, eliminating the heating step sometimes required with TCDI [3].

Thiocarbonyl transfer reagents Isothiocyanate synthesis Reagent handling

Commercial Purity Benchmark: Chem-Impex ≥99.5% (Titration) vs. Standard 98% Specifications

Among commercial suppliers of Di-2-pyridyl thionocarbonate, purity specifications vary significantly. Chem-Impex International offers DPT with purity ≥99.5% as determined by assay titration, with a narrow melting point range of 101–103°C indicating high crystallinity and low impurity levels . In comparison, the standard commercial specification from major suppliers (e.g., TCI, Sigma-Aldrich) is >98.0% (by nitrogen analysis or HPLC area%) with broader melting point ranges (e.g., 100.0–104.0°C or 95–102°C) [1]. The ≥99.5% titration assay provides a more accurate measure of active reagent content than HPLC area% alone, as the latter may not account for non-UV-absorbing impurities or residual solvents that can affect stoichiometry in sensitive coupling reactions.

Reagent purity Procurement specification Quality control

Carbodiimide Synthesis: DPT-Mediated Dehydrosulfurization of N,N′-Disubstituted Thioureas

Di-2-pyridyl thionocarbonate (DPT) uniquely enables the direct conversion of N,N′-disubstituted thioureas to carbodiimides under mild conditions. In the presence of catalytic 4-dimethylaminopyridine (DMAP), DPT effects dehydrosulfurization of thioureas to afford the corresponding carbodiimides in high yields [1]. This transformation is distinct from DPT's role as a thiocarbonyl transfer reagent and represents a synthetic capability not shared by Di-2-pyridyl carbonate (DPC) or thiophosgene. The reaction proceeds via activation of the thiocarbonyl sulfur, followed by elimination, providing access to carbodiimides—versatile intermediates for guanidine synthesis, bioconjugation, and polymer chemistry—without requiring harsh dehydrating agents (e.g., HgO, Ph3P/CCl4) that introduce heavy metal or chlorinated waste streams [2]. Quantitative yields from representative substrates demonstrate the efficiency of this DPT-specific transformation.

Carbodiimide synthesis Dehydrosulfurization Thiourea conversion

Optimal Research and Industrial Applications for Di-2-Pyridyl Thionocarbonate Based on Differential Evidence


Safe, Room-Temperature Synthesis of Isothiocyanates from Primary Amines

DPT is the reagent of choice when preparing isothiocyanates from primary amines in laboratories lacking specialized ventilation for toxic gases. The room-temperature reaction in aprotic solvents with triethylamine affords isothiocyanates without the acute inhalation hazard of thiophosgene. This application is validated by multiple independent studies employing DPT for isothiocyanate intermediate preparation in heterocyclic synthesis [1], dendrimer functionalization (68% overall yield to symmetrical dendrimer) [2], and solid-phase synthesis of 2-amino-1,3,4-thiadiazines on resin [3].

High-Purity Carbodiimide Synthesis via Thiourea Dehydrosulfurization

Laboratories synthesizing carbodiimides for guanidine formation, bioconjugation, or polymer crosslinking should procure DPT specifically for its unique dehydrosulfurization capability with N,N′-disubstituted thioureas. In the presence of catalytic DMAP, DPT converts thioureas to carbodiimides in high yields under mild conditions [1]. This method avoids the use of mercury oxide or triphenylphosphine/CCl4, eliminating heavy-metal waste and chlorinated solvent disposal concerns—a significant advantage for green chemistry workflows and industrial-scale applications where waste management costs are substantial [2].

Orthogonal Dehydration Condensation When Thiocarbonyl Functionality Is Required

For synthetic sequences where both carboxamide/peptide coupling and subsequent thiocarbonyl-based transformations are needed in the same molecule, DPT offers orthogonal reactivity that DPC cannot provide. While DPC promotes faster ester intermediate formation and is more efficient for standalone carboxamide synthesis, DPT enables dehydration condensation that leaves the thiocarbonyl moiety intact for downstream isothiocyanate or thioamide formation [1]. This differential utility is critical in the synthesis of sulfur-containing heterocycles, thiourea-linked conjugates, and molecules requiring late-stage sulfur introduction.

Stoichiometrically Sensitive Coupling Reactions Requiring High-Assay Purity

In applications where precise stoichiometric control is essential—such as solid-phase peptide synthesis, dendrimer functionalization with defined loading ratios, or multi-step convergent syntheses—procuring DPT with ≥99.5% assay purity (by titration) from qualified suppliers provides measurable advantage over standard 98% grades [1]. The narrower melting point range (101–103°C) and titration-based assay reduce the risk of impurities that consume reactive functional groups or catalyze side reactions, thereby improving batch-to-batch reproducibility and minimizing purification burden in critical synthetic campaigns [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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